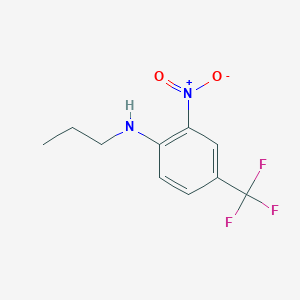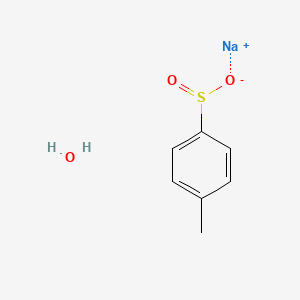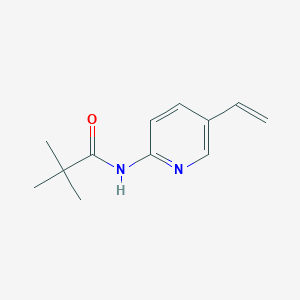![molecular formula C22H15B B3115158 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene CAS No. 207612-71-3](/img/structure/B3115158.png)
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure, which is further connected to a naphthalene moiety. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Mechanism of Action
Target of Action
Brominated biphenyl compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of xenobiotics .
Mode of Action
Brominated biphenyls are generally lipophilic and can easily cross cell membranes to interact with intracellular targets . They may also undergo metabolic transformations in the body, potentially leading to the formation of reactive metabolites .
Biochemical Pathways
The compound “1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene” may affect various biochemical pathways due to its potential interactions with different enzymes and receptors .
Pharmacokinetics
Brominated biphenyls are generally known for their lipophilicity, which allows them to be widely distributed in the body and to accumulate in fatty tissues .
Result of Action
Brominated biphenyls can potentially cause a variety of biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene”. For instance, the presence of other chemicals in the body can affect its metabolism and the formation of reactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene typically involves the bromination of biphenyl followed by coupling with naphthalene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to brominate biphenyl. The brominated biphenyl is then subjected to a coupling reaction with naphthalene under conditions that may involve the use of a palladium catalyst and a suitable base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production. Solvent selection and temperature control are also important factors in the industrial synthesis of 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl-naphthalene derivative without the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of biphenyl-naphthalene derivatives with different substituents.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of de-brominated biphenyl-naphthalene derivatives.
Scientific Research Applications
1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the biphenyl moiety.
4-Bromo-[1,1’-biphenyl]: Similar in structure but lacks the naphthalene moiety.
1-(4’-Chloro-[1,1’-biphenyl]-4-yl)naphthalene: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is unique due to the presence of both biphenyl and naphthalene moieties, which provide distinct chemical and physical properties. The bromine atom adds to its reactivity and potential for further functionalization, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGVNJBBWRPIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)
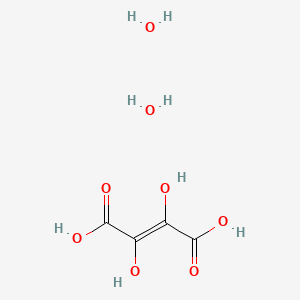
![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)
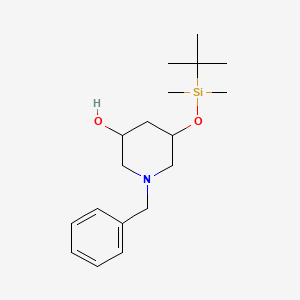
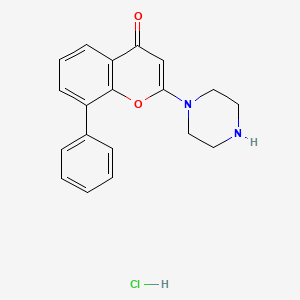

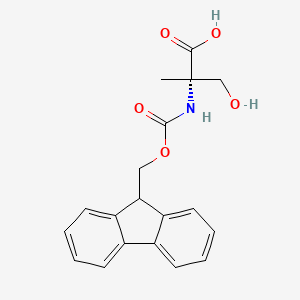
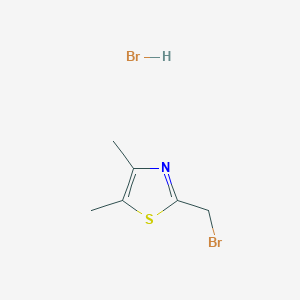
![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B3115150.png)

